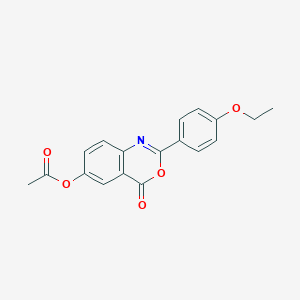
2-(2,4,6-trichlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-trichlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, commonly known as triclosan, is a synthetic organic compound with broad-spectrum antimicrobial properties. It is widely used in personal care products, such as soaps, toothpastes, and deodorants, as well as in household items, such as cutting boards and kitchen utensils. Triclosan has been the subject of numerous scientific studies due to its potential impact on human health and the environment.
Wirkmechanismus
Triclosan works by inhibiting the activity of enoyl-acyl carrier protein reductase, an enzyme involved in the synthesis of fatty acids in bacteria. This leads to the disruption of bacterial cell membranes and ultimately cell death.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects on both bacteria and humans. In bacteria, triclosan can lead to the development of antibiotic resistance and the alteration of bacterial communities. In humans, triclosan has been shown to disrupt hormone function and may contribute to the development of antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
Triclosan has several advantages for use in lab experiments, including its broad-spectrum antimicrobial properties and its ability to inhibit the activity of enoyl-acyl carrier protein reductase. However, triclosan also has limitations, such as its potential impact on human health and the environment, and the development of antibiotic resistance.
Zukünftige Richtungen
There are several future directions for research on triclosan, including the development of alternative antimicrobial agents that do not have the same potential health and environmental impacts, and the investigation of the long-term effects of triclosan exposure on human health and the environment. Additionally, further research is needed to better understand the mechanisms of action of triclosan and its impact on bacterial communities.
Synthesemethoden
Triclosan can be synthesized through a multi-step process that involves the reaction of 2,4,6-trichlorophenol with epichlorohydrin to form 2-(2,4,6-trichlorophenoxy)propanol. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to produce triclosan.
Wissenschaftliche Forschungsanwendungen
Triclosan has been extensively studied for its antimicrobial properties and its potential impact on human health and the environment. It has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. Triclosan has also been used in scientific research as a tool to study the mechanism of action of antimicrobial agents.
Eigenschaften
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl5NO3/c16-8-5-12(19)14(13(20)6-8)23-3-4-24-15(22)21-9-1-2-10(17)11(18)7-9/h1-2,5-7H,3-4H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGXGFOMFTKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)


![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)

![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)

![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)

